molecular formula C12H21NO2 B15207080 (2-Ethylpiperidin-1-yl)(tetrahydrofuran-2-yl)methanone

(2-Ethylpiperidin-1-yl)(tetrahydrofuran-2-yl)methanone

Cat. No.: B15207080
M. Wt: 211.30 g/mol
InChI Key: KHPLLKPACFBILB-UHFFFAOYSA-N
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Description

(2-Ethylpiperidin-1-yl)(tetrahydrofuran-2-yl)methanone is a compound that belongs to the class of piperidine derivatives. It has a molecular formula of C12H21NO2 and a molecular weight of 211.30 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethylpiperidin-1-yl)(tetrahydrofuran-2-yl)methanone typically involves the reaction of 2-ethylpiperidine with tetrahydrofuran-2-carboxylic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst and an organic solvent like dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

(2-Ethylpiperidin-1-yl)(tetrahydrofuran-2-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(2-Ethylpiperidin-1-yl)(tetrahydrofuran-2-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Ethylpiperidin-1-yl)(tetrahydrofuran-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of neurotransmitter activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of the piperidine and tetrahydrofuran moieties, which may confer distinct chemical and biological properties. This dual functionality can be advantageous in various applications, making it a valuable compound for research and industrial use .

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

(2-ethylpiperidin-1-yl)-(oxolan-2-yl)methanone

InChI

InChI=1S/C12H21NO2/c1-2-10-6-3-4-8-13(10)12(14)11-7-5-9-15-11/h10-11H,2-9H2,1H3

InChI Key

KHPLLKPACFBILB-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1C(=O)C2CCCO2

Origin of Product

United States

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